2-Methylthieno[2,3-d]pyrimidine
CAS No.: 56844-01-0
Cat. No.: VC3853753
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
![2-Methylthieno[2,3-d]pyrimidine - 56844-01-0](/images/structure/VC3853753.png)
Specification
CAS No. | 56844-01-0 |
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Molecular Formula | C7H6N2S |
Molecular Weight | 150.2 g/mol |
IUPAC Name | 2-methylthieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H6N2S/c1-5-8-4-6-2-3-10-7(6)9-5/h2-4H,1H3 |
Standard InChI Key | JXMFNTQQCVNKRZ-UHFFFAOYSA-N |
SMILES | CC1=NC=C2C=CSC2=N1 |
Canonical SMILES | CC1=NC=C2C=CSC2=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methylthieno[2,3-d]pyrimidine belongs to the thienopyrimidine family, a class of bicyclic heterocycles formed by fusing a thiophene ring with a pyrimidine ring. The [2,3-d] notation specifies the positions of fusion: the thiophene’s 2- and 3-positions merge with the pyrimidine’s 4a- and 8a-positions, respectively . The methyl group at the 2-position enhances lipophilicity and influences electronic properties, critical for receptor binding in biological systems .
Physicochemical Properties
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Molecular Formula: C₇H₆N₂S
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Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents like dimethylformamide (DMF) .
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the sulfur atom contributes to hydrogen bonding and van der Waals interactions .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of 2-methylthieno[2,3-d]pyrimidine derivatives typically begins with methyl 2-aminothiophene-3-carboxylate, a commercially available precursor. A three-step protocol is widely employed:
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Condensation: Reacting methyl 2-aminothiophene-3-carboxylate with formimidamide under acidic conditions yields the thienopyrimidine core .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position, enhancing reactivity for subsequent substitutions .
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Nucleophilic Substitution: Morpholine or other amines displace the chlorine atom, introducing functional groups that modulate biological activity .
This method achieves a total yield of 54%, with structural confirmation via ¹H NMR and mass spectrometry .
Alternative Routes
Recent advancements utilize microwave-assisted synthesis to reduce reaction times. For instance, cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under microwave irradiation produces thienopyrimidines in 65–85% yields . Such methods are particularly valuable for scaling up production of analogs like 2-methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine .
Biological Applications and Mechanisms
Anticancer Activity
2-Methylthieno[2,3-d]pyrimidine derivatives exhibit pronounced activity against PI3K isoforms, key regulators of cell proliferation and survival. Compound VIb (a 4-morpholino derivative) demonstrates 72% and 84% inhibition of PI3Kβ and PI3Kγ, respectively, with an IC₅₀ of 12 µM against T-47D breast cancer cells . Structural modifications, such as introducing hydroxyl groups at the 3-position of the aryl ring, enhance binding to the kinase’s hinge region, as confirmed by molecular docking studies .
Structure-Activity Relationships (SAR)
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Morpholine Substitution: Essential for PI3K inhibition; replaces ATP’s ribose moiety in the kinase active site .
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Methyl Group: Optimizes lipophilicity, improving membrane permeability .
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Hydroxyl Groups: 3-OH on the phenyl ring increases hydrogen bonding with Val-848 in PI3Kγ, boosting potency .
Future Directions and Challenges
Improving Synthetic Efficiency
Current yields of 54% necessitate optimization. Flow chemistry and enzymatic catalysis may reduce step counts and waste generation. For example, immobilized lipases could catalyze ester hydrolysis steps, avoiding harsh acidic conditions .
Expanding Therapeutic Indications
Ongoing research explores the scaffold’s potential in neurodegenerative diseases. Preliminary data suggest that 2-methylthieno[2,3-d]pyrimidine derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 8–12 µM, comparable to donepezil .
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